Methyl 2-ethynyl-3,5-dimethoxybenzoate
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Overview
Description
Methyl 2-ethynyl-3,5-dimethoxybenzoate is an organic compound with a molecular formula of C12H12O4. It is a derivative of benzoic acid, characterized by the presence of methoxy groups at the 3 and 5 positions and an ethynyl group at the 2 position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-ethynyl-3,5-dimethoxybenzoate typically involves the following steps:
Starting Material: The synthesis begins with Methyl 3,5-dimethoxybenzoate.
Introduction of Ethynyl Group: The ethynyl group can be introduced through a Sonogashira coupling reaction. This involves the reaction of Methyl 3,5-dimethoxybenzoate with an ethynylating agent such as ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere.
Deprotection: The final step involves the removal of the protecting group (trimethylsilyl) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Synthesis: Using large reactors to carry out the Sonogashira coupling reaction.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Ensuring the product meets industry standards through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-ethynyl-3,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can undergo reduction reactions to form alkenes or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of compounds with different functional groups replacing the methoxy groups.
Scientific Research Applications
Methyl 2-ethynyl-3,5-dimethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-ethynyl-3,5-dimethoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions or hydrogen bonding, while the methoxy groups can enhance the compound’s solubility and bioavailability. The specific pathways and targets depend on the context of its application, such as its role as an antimicrobial or anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dimethoxybenzoate: Lacks the ethynyl group, making it less reactive in certain chemical reactions.
Ethyl 3,5-dimethoxybenzoate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its reactivity and solubility.
Methyl 2-ethynylbenzoate: Lacks the methoxy groups, which can influence its chemical properties and applications.
Uniqueness
Methyl 2-ethynyl-3,5-dimethoxybenzoate is unique due to the presence of both methoxy and ethynyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound in various fields of research.
Properties
CAS No. |
189113-25-5 |
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Molecular Formula |
C12H12O4 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
methyl 2-ethynyl-3,5-dimethoxybenzoate |
InChI |
InChI=1S/C12H12O4/c1-5-9-10(12(13)16-4)6-8(14-2)7-11(9)15-3/h1,6-7H,2-4H3 |
InChI Key |
HBPLQTMNNXMGPX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C#C)C(=O)OC |
Origin of Product |
United States |
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